Dual Target Engagement Broadens Antiviral Spectrum
RMC-113 exhibits dual enzymatic inhibition of PIP4K2C (Ki = 46 nM) and PIKfyve (Ki = 370 nM; enzymatic IC50 = 8 nM) [1]. In head-to-head antiviral profiling, RMC-113 potently suppresses VEEV TC-83 (EC50 = 1.4 µM), DENV2 (EC50 = 1.4 µM), EBOV (EC50 = 5 µM), and MARV (EC50 = 7.8 µM) [1]. In contrast, the single-target PIKfyve inhibitor apilimod (IC50 = 14 nM) shows no antiviral activity against VEEV (EC50 = 2.08 µM, predominantly cytotoxicity) and fails to suppress DENV2, EBOV, or MARV at comparable concentrations [2].
| Evidence Dimension | Broad-spectrum antiviral coverage (EC50 values across RNA virus families) |
|---|---|
| Target Compound Data | VEEV TC-83 EC50 = 1.4 µM; DENV2 EC50 = 1.4 µM; EBOV EC50 = 5 µM; MARV EC50 = 7.8 µM; SARS-CoV-2 EC50 = 0.13 µM (plaque assay) |
| Comparator Or Baseline | Apilimod: VEEV TC-83 EC50 = 2.08 µM (with cytotoxicity); no meaningful activity against DENV2, EBOV, MARV |
| Quantified Difference | RMC-113 covers 4 RNA virus families; apilimod is restricted to SARS-CoV-2 entry-stage activity |
| Conditions | VEEV: U-87 MG human astrocytes (luciferase); DENV2: Huh7 cells (plaque); EBOV/MARV: Huh7 cells (microneutralization); SARS-CoV-2: Calu-3 cells (plaque) |
Why This Matters
For pandemic preparedness or pan-viral screening programs, RMC-113 provides coverage across Flaviviridae, Togaviridae, Filoviridae, and Coronaviridae that is inaccessible with single-PIKfyve inhibitors.
- [1] Karim M, Mishra M, Lo CW, et al. PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2. Nature Communications. 2025;16:6397. View Source
- [2] De Jonghe S, et al. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals. 2025;18(9):1341. View Source
